molecular formula C12H15FO2S B8079167 4-(4-Fluoro-2-methoxyphenyl)thian-4-ol

4-(4-Fluoro-2-methoxyphenyl)thian-4-ol

Cat. No.: B8079167
M. Wt: 242.31 g/mol
InChI Key: LFCYNZJJVHAAHD-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-methoxyphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring (C₅H₁₀S) substituted with a hydroxyl group at the 4-position and a 4-fluoro-2-methoxyphenyl moiety. This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which influence its physicochemical and biological properties.

Properties

IUPAC Name

4-(4-fluoro-2-methoxyphenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2S/c1-15-11-8-9(13)2-3-10(11)12(14)4-6-16-7-5-12/h2-3,8,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCYNZJJVHAAHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)F)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(4-Fluoro-2-methoxyphenyl)thian-4-ol involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. The industrial methods may also include purification steps to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluoro-2-methoxyphenyl)thian-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

4-(4-Fluoro-2-methoxyphenyl)thian-4-ol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, it has applications in industry, where it may be used in the production of specific materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-methoxyphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the mechanism of action is crucial for developing new applications and optimizing existing ones.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name CAS Number Substituents on Aryl Ring Molecular Formula Molecular Weight (g/mol) Key Notes
4-(4-Fluoro-2-methoxyphenyl)thian-4-ol Not provided 4-F, 2-OCH₃ C₁₂H₁₅FO₂S 258.31 Target compound
4-(3-Chloro-6-methoxyphenyl)thian-4-ol 1211511-23-7 3-Cl, 6-OCH₃ C₁₂H₁₅ClO₂S 274.76 Discontinued product
4-(4-(Trifluoromethyl)phenyl)thian-4-ol Not provided 4-CF₃ C₁₂H₁₃F₃O₂S 294.29 Higher lipophilicity
4-(2-Chloro-6-methoxyphenyl)thiopyran-4-ol 1996355-67-9 2-Cl, 6-OCH₃ C₁₂H₁₅ClO₂S 274.76 Thiopyran ring variant
Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in 4-(4-(Trifluoromethyl)phenyl)thian-4-ol enhances lipophilicity and metabolic stability but may reduce aqueous solubility .

Ring System Variations :

  • The thiopyran ring in 4-(2-Chloro-6-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol introduces conformational flexibility due to partial unsaturation, which could alter pharmacokinetic properties compared to the fully saturated thiane ring .

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